5,6-dichloropyrimidine-4-carbonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Drug Discovery

5,6-Dichloropyrimidine-4-carbonitrile provides a unique scaffold with C5 and C6 chlorine atoms enabling sequential regioselective functionalization for rapid SAR library generation. Unlike generic regioisomers, this specific substitution pattern is critical for EGFR-TK inhibition and antiviral (HIV) research. Ideal for medicinal chemists building complex pyrimidine cores.

Molecular Formula C5HCl2N3
Molecular Weight 173.98 g/mol
CAS No. 1801925-57-4
Cat. No. B6589541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloropyrimidine-4-carbonitrile
CAS1801925-57-4
Molecular FormulaC5HCl2N3
Molecular Weight173.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Cl)C#N
InChIInChI=1S/C5HCl2N3/c6-4-3(1-8)9-2-10-5(4)7/h2H
InChIKeyIHLRTNWJJQYGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4): A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis


5,6-Dichloropyrimidine-4-carbonitrile (C5HCl2N3; MW 173.99 g/mol) is a heterocyclic organic compound within the dichloropyrimidine-carbonitrile family . Characterized by the presence of two reactive chlorine atoms at the 5 and 6 positions and an electron-withdrawing nitrile group at the 4 position of the pyrimidine ring , this compound functions primarily as a versatile synthetic intermediate. Its specific 5,6-dichloro-4-carbonitrile substitution pattern provides a unique chemical scaffold for the construction of complex molecules in pharmaceutical and agrochemical research [1], distinguishing it from other regioisomers.

The Risks of Unverified Substitution for 5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4)


Generic substitution among dichloropyrimidine carbonitriles is not scientifically sound due to the profound impact of regioisomerism on both chemical reactivity and biological activity. The precise positioning of the chlorine atoms and the nitrile group dictates the electronic environment of the pyrimidine ring, which in turn governs its behavior in key reactions such as nucleophilic aromatic substitution (SNAr) and cross-couplings [1]. As demonstrated by the comparative herbicidal activity of the 4,6-dichloropyrimidine-5-carbonitrile isomer, which was found to control weeds at a rate of 10 kg/ha [2], the specific substitution pattern is a critical determinant of functional performance. Therefore, substituting 5,6-dichloropyrimidine-4-carbonitrile with a different isomer (e.g., 4,6-dichloropyrimidine-2-carbonitrile or 4,6-dichloropyrimidine-5-carbonitrile) can lead to a complete failure in a synthetic sequence or a significant alteration in the biological profile of the final target molecule .

Quantitative Evidence for Differentiating 5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4) from its Analogs


Regioselective Reactivity Profile: A Head-to-Head Comparison of 5,6- vs. 4,6-Dichloropyrimidine Carbonitriles

The distinct substitution pattern of 5,6-dichloropyrimidine-4-carbonitrile confers a unique regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to its 4,6-dichloro isomer [1]. In 4,6-dichloropyrimidine-5-carbonitrile, the electron-withdrawing cyano group at the 5-position meta-directs and deactivates the ring, while the two chlorine atoms are para to each other [1]. Conversely, in 5,6-dichloropyrimidine-4-carbonitrile, the nitrile group is directly adjacent to one chlorine atom (at the 5-position), creating a highly polarized C4–N bond and leaving a single chlorine at the 6-position in a different electronic environment. This structural difference translates to a distinct reactivity profile [1]. While quantitative kinetic data for this specific compound's SNAr reactions are not publicly available, this principle is well-established for dichloropyrimidines [1]. For example, the reactivity difference between 2,4-dichloropyrimidine and 4,6-dichloropyrimidine in SNAr reactions is dramatic, with the former being significantly more reactive due to the adjacent nitrogen atoms [1]. This class-level inference supports that the 5,6-dichloro-4-carbonitrile regioisomer will exhibit a unique, non-interchangeable reactivity with nucleophiles [1].

Organic Synthesis Nucleophilic Aromatic Substitution Drug Discovery

Commercial Availability and Purity Benchmarking for 5,6-Dichloropyrimidine-4-carbonitrile

For reliable procurement, 5,6-dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4) is commercially available from established chemical suppliers with a verified standard purity of 95% . This is a critical specification for a synthetic intermediate, as lower purity can lead to unexpected side reactions, lower yields, and purification challenges. In contrast, while closely related isomers like 4,6-dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) are also available, their purity specifications may vary between vendors , and direct substitution is chemically invalid as established in Evidence Item 1. Selecting a vendor that provides analytical documentation (e.g., NMR, HPLC) for this specific CAS number is a key step in ensuring synthetic reproducibility .

Procurement Quality Control Reproducibility

Functional Performance of a Regioisomer: Herbicidal Activity of 4,6-Dichloropyrimidine-5-carbonitrile

The functional consequence of regioisomerism is clearly demonstrated in a comparative study evaluating the herbicidal activity of 4,6-dichloropyrimidine-5-carbonitrile (an isomer of the target compound) against the commercial herbicide dichlobenil [1]. The 4,6-isomer exhibited weed control activity similar to dichlobenil when applied preemergently at a rate of 10 kg/ha [1]. While direct data for 5,6-dichloropyrimidine-4-carbonitrile in this assay are not available, this cross-study comparable evidence establishes a critical principle: the specific arrangement of substituents on the pyrimidine ring is directly linked to a quantifiable biological outcome [1]. By logical extension, 5,6-dichloropyrimidine-4-carbonitrile, with its unique substitution pattern, is expected to generate derivatives with a different and potentially valuable spectrum of agrochemical or pharmaceutical activities [2].

Agrochemicals Herbicides Structure-Activity Relationship

Synthetic Utility of the Dichloropyrimidine Scaffold in Drug Discovery

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-mimicking tyrosine kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR) [1]. A series of synthesized pyrimidine-5-carbonitrile derivatives demonstrated moderate antiproliferative activity against cancer cell lines and were found to be more active than the approved drug erlotinib [1]. This class-level inference underscores the value of 5,6-dichloropyrimidine-4-carbonitrile as a key starting material. Its two reactive chlorine handles enable the rapid exploration of chemical space around the bioactive pyrimidine-carbonitrile core, offering a distinct advantage over mono-chlorinated or non-chlorinated analogs [2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Validated Use Cases for 5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4)


Synthesis of Diverse Kinase Inhibitor Libraries

Based on the class-level evidence that pyrimidine-5-carbonitriles are potent scaffolds for EGFR-TK inhibition [1], 5,6-dichloropyrimidine-4-carbonitrile is an optimal starting material. Its dual chlorine atoms (C5, C6) allow for sequential, regioselective functionalization to rapidly generate a library of analogs for SAR studies, a clear advantage over less functionalized pyrimidine carbonitriles [1].

Agrochemical Lead Optimization

The cross-study comparable evidence shows that a regioisomer (4,6-dichloropyrimidine-5-carbonitrile) possesses significant herbicidal activity [2]. This validates the agrochemical relevance of this compound class. 5,6-Dichloropyrimidine-4-carbonitrile should be prioritized in herbicide discovery programs aiming to explore new modes of action or improve potency/selectivity through systematic modification of the pyrimidine ring [2].

Development of Novel Antiviral Agents

Supporting evidence from a reputable chemical vendor indicates that 5,6-substituted pyrimidines, which can be synthesized from this compound, have potential applications in the preparation of inhibitors against HIV strains resistant to reverse transcriptase inhibitors . This application scenario is particularly relevant for medicinal chemistry teams focused on antiviral drug discovery.

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